2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol

Description

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11O2/c7-2(1-18,4(10,11)12)19-6(16,17)3(8,9)5(13,14)15/h18H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOLHCPBFWYOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379284 | |

| Record name | 2-(Perfluoropropoxy)-1H,1H-perfluoropropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26537-88-2 | |

| Record name | 2-(Perfluoropropoxy)-1H,1H-perfluoropropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol, with the IUPAC name 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-ol, is a highly fluorinated alcohol of significant interest in various scientific fields, including drug development.[1] Its unique combination of a hydroxyl functional group and extensive fluorination imparts a distinct set of physical and chemical properties. These characteristics can be leveraged in the design of novel pharmaceuticals, specialty solvents, and advanced materials. Understanding the physical properties of this compound is paramount for its effective application, from predicting its behavior in different environments to designing appropriate handling and storage procedures.

This technical guide provides a comprehensive overview of the key physical properties of this compound, detailing experimental methodologies for their determination and offering insights into the underlying molecular principles.

Molecular Structure and Key Identifiers

A foundational understanding of the physical properties of this compound begins with its molecular structure.

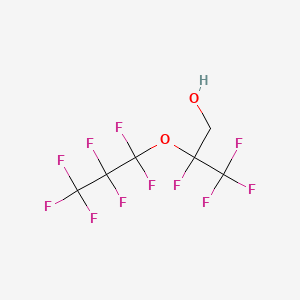

Figure 1. 2D Structure of this compound.[1]

| Identifier | Value |

| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-ol[1] |

| CAS Number | 26537-88-2[1] |

| Molecular Formula | C₆H₃F₁₁O₂[1] |

| Molecular Weight | 316.07 g/mol [1] |

| SMILES | C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O[1] |

Core Physical Properties

The physical properties of this compound are summarized in the table below, followed by a detailed discussion of each property and the methodologies for their determination.

| Physical Property | Value |

| Boiling Point | 173.4 °C at 760 mmHg |

| Density | 1.649 g/cm³ |

| Flash Point | 88.6 °C |

| Vapor Pressure | 0.398 mmHg at 25 °C |

| Refractive Index | 1.29 |

| Melting Point | Not available |

| Viscosity | Not available |

| Surface Tension | Not available |

| XLogP3 (Computed) | 3.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the boiling point is reported to be 173.4 °C at 760 mmHg . The relatively high boiling point for a molecule of its size is attributed to the presence of the hydroxyl group, which allows for intermolecular hydrogen bonding.

A standard method for determining the boiling point of a liquid is distillation .

Causality Behind Experimental Choice: Distillation is a robust and widely used method that directly measures the temperature at which a liquid boils at a given pressure. The use of a thermometer placed at the vapor-liquid interface ensures an accurate reading of the boiling point. For fluorinated compounds, which can be expensive, micro-distillation apparatus can be employed to minimize the required sample volume.

Density

Density is a measure of mass per unit volume. The density of this compound is reported as 1.649 g/cm³ . The high density is a characteristic feature of fluorinated compounds, owing to the high atomic mass of fluorine (18.998 g/mol ) compared to hydrogen (1.008 g/mol ).

The density of a liquid can be accurately determined using a pycnometer .

Protocol for Density Measurement using a Pycnometer:

-

Clean and Dry: Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh Empty: Accurately weigh the empty pycnometer.

-

Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Thermostat: Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium.

-

Adjust Volume: Carefully adjust the volume of the liquid to the calibration mark on the pycnometer.

-

Weigh Filled: Reweigh the filled pycnometer.

-

Calculate Density: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Causality Behind Experimental Choice: The pycnometer method is a highly accurate and precise method for determining the density of liquids. It is a direct measurement of mass and volume, and with proper temperature control, it provides reliable data. Given the value of many fluorinated compounds, the use of a small-volume pycnometer is often preferred.

Flash Point

The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source. The flash point of this compound is 88.6 °C . This indicates that the compound is combustible but not highly flammable at room temperature.

The flash point is typically determined using a Pensky-Martens closed-cup tester .

Causality Behind Experimental Choice: The closed-cup method is preferred for liquids with higher flash points as it minimizes the loss of volatile components and provides a more controlled environment for ignition, leading to more accurate and reproducible results.

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. The vapor pressure of this compound is 0.398 mmHg at 25 °C . This low vapor pressure indicates a relatively low volatility at room temperature, which is consistent with its high boiling point.

Vapor pressure can be measured using a static method with a pressure transducer.

Protocol for Vapor Pressure Measurement (Static Method):

-

Sample Degassing: A small amount of the liquid is placed in a thermostatted container, and any dissolved gases are removed by repeated freeze-pump-thaw cycles.

-

Equilibration: The container is then brought to the desired temperature, and the system is allowed to reach equilibrium.

-

Pressure Measurement: The pressure of the vapor in the headspace is measured using a sensitive pressure transducer.

Causality Behind Experimental Choice: The static method is a direct and accurate way to measure the vapor pressure of a pure liquid. For compounds with low vapor pressures, a sensitive pressure transducer is crucial for obtaining reliable data.

Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. The refractive index of this compound is reported as 1.29 . The low refractive index is a common characteristic of highly fluorinated organic compounds.

The refractive index is typically measured using an Abbe refractometer .

Protocol for Refractive Index Measurement:

-

Calibration: Calibrate the refractometer using a standard with a known refractive index.

-

Sample Application: Apply a few drops of the liquid sample to the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into focus.

-

Reading: Read the refractive index from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20 °C or 25 °C, and at a specific wavelength of light (usually the sodium D-line, 589 nm).

Causality Behind Experimental Choice: The Abbe refractometer is a simple, rapid, and accurate instrument for measuring the refractive index of liquids. It requires only a small amount of sample and provides a direct reading.

Missing and Estimated Physical Properties

Melting Point

The melting point of a solid can be determined using Differential Scanning Calorimetry (DSC) .

Protocol for Melting Point Determination by DSC:

-

Sample Preparation: A small, accurately weighed amount of the solidified compound is hermetically sealed in an aluminum pan.

-

Temperature Program: The sample and a reference pan are heated at a constant rate.

-

Heat Flow Measurement: The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

Melting Point Determination: The melting point is identified as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.

Causality Behind Experimental Choice: DSC is a highly sensitive and accurate method for determining the melting point and other thermal transitions of materials. It requires a very small sample size and provides detailed information about the melting process.

Viscosity

The dynamic viscosity of the liquid can be determined using a rotational viscometer .

Protocol for Viscosity Measurement with a Rotational Viscometer:

-

Sample Preparation: Place the liquid sample in a temperature-controlled sample holder.

-

Spindle Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the liquid.

-

Measurement: Immerse the rotating spindle into the liquid. The viscometer measures the torque required to rotate the spindle at a constant speed.

-

Viscosity Calculation: The viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle.

Causality Behind Experimental Choice: Rotational viscometers are versatile instruments that can measure the viscosity of a wide range of liquids, from low to very high viscosity. They allow for the investigation of both Newtonian and non-Newtonian fluid behavior.

Surface Tension

The surface tension can be measured using the pendant drop method .

Protocol for Surface Tension Measurement by the Pendant Drop Method:

-

Droplet Formation: A drop of the liquid is formed at the tip of a needle.

-

Image Capture: A high-resolution camera captures the profile of the pendant drop.

-

Shape Analysis: The shape of the drop is determined by the balance between surface tension and gravity.

-

Surface Tension Calculation: The surface tension is calculated by fitting the drop shape to the Young-Laplace equation, which relates the pressure difference across the curved surface to the surface tension.

Causality Behind Experimental Choice: The pendant drop method is a precise and widely used technique for measuring surface tension. It requires only a small volume of liquid and can be used to study the dynamic changes in surface tension over time.

Solubility Profile

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its solubility can be inferred from its structure and predicted properties. The computed XLogP3 value of 3.4 suggests that the compound is significantly more soluble in nonpolar organic solvents than in water. The presence of the hydroxyl group may impart some solubility in polar protic solvents.

Expected Solubility:

-

High Solubility: In other fluorinated solvents and nonpolar organic solvents like hexanes and perfluorocarbons.

-

Moderate to Good Solubility: In polar aprotic solvents such as dichloromethane and acetone.

-

Lower Solubility: In polar protic solvents like methanol and ethanol, where the strong hydrogen bonding network of the solvent may be disrupted.

-

Very Low Solubility: In water.

A qualitative assessment of solubility can be performed by adding small, incremental amounts of the solute to a known volume of the solvent at a constant temperature until no more solute dissolves. For a more quantitative analysis, techniques such as UV-Vis spectroscopy or gas chromatography can be used to determine the concentration of the dissolved solute in a saturated solution.

Applications in Drug Development

The unique physical properties of fluorinated compounds like this compound make them valuable in drug development. The introduction of fluorine atoms into a drug candidate can significantly alter its metabolic stability, lipophilicity, and binding affinity. The hydroxyl group on this particular molecule also provides a reactive handle for further chemical modification. While specific applications of this exact compound in drug development are not widely published, similar fluorinated alcohols serve as important building blocks in the synthesis of complex pharmaceutical agents.

Safe Handling and Storage

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

For storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol, 99+%. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]- (CAS 2641-34-1). Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

- Zisman, W. A. (1953). SURFACE CHEMISTRY OF FLUOROCHEMICALS.

-

GeeksforGeeks. (2023, July 25). Methods to Determine Surface Tension. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

DataPhysics Instruments. (n.d.). How does the pendant drop method work?. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol: Structure, Synthesis, and Potential Applications in Research and Development

This technical guide provides a comprehensive overview of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol, a highly fluorinated alcohol with potential applications in specialized fields of research and development, including materials science and drug discovery. This document delves into the compound's chemical structure, physicochemical properties, and postulated synthesis, while also exploring its potential utility for researchers, scientists, and drug development professionals. Given the limited direct experimental data in publicly accessible literature, this guide synthesizes available information on closely related compounds and general principles of fluorine chemistry to provide expert insights.

Molecular Architecture and Physicochemical Profile

This compound, with the Chemical Abstracts Service (CAS) registry number 26537-88-2, is a complex fluorinated alcohol.[1] Its structure is characterized by a propanol backbone heavily substituted with fluorine atoms and a perfluoropropoxy group.

Key Identifiers and Structural Representations: [1]

-

IUPAC Name: 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-ol

-

Molecular Formula: C₆H₃F₁₁O₂

-

Molecular Weight: 316.07 g/mol

-

SMILES: C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O

-

InChI: 1S/C6H3F11O2/c7-2(1-18,4(10,11)12)19-6(16,17)3(8,9)5(13,14)15/h18H,1H2

The molecule's structure, featuring a dense arrangement of highly electronegative fluorine atoms, imparts unique properties. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to high thermal and chemical stability. The presence of both a hydroxyl group and a perfluoroalkoxy ether moiety suggests a molecule with distinct regions of polarity and non-polarity.

Sources

An In-depth Technical Guide to 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol (CAS: 26537-88-2)

A comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, potential applications, and safety considerations of this fluorinated alcohol, in the context of its relation to the GenX chemical family.

Introduction

2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol, a complex fluorinated alcohol, represents a niche yet potentially significant molecule within the broader landscape of organofluorine chemistry. While not as extensively studied as its carboxylic acid analog, Hexafluoropropylene oxide dimer acid (HFPO-DA), a prominent member of the GenX family of chemicals, this alcohol shares a common structural backbone and, by extension, a similar sphere of scientific and regulatory interest.[1] This guide provides a detailed technical overview of this compound, offering insights into its chemical identity, a plausible synthetic pathway, potential applications driven by the unique properties of fluorinated alcohols, and a thorough examination of its toxicological and environmental profile, largely informed by the extensive data available for HFPO-DA.

Chemical and Physical Properties

A clear understanding of the fundamental physicochemical properties of this compound is paramount for its handling, application, and analysis. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 26537-88-2 | [2] |

| Molecular Formula | C6H3F11O2 | [2] |

| Molecular Weight | 316.07 g/mol | [2] |

| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-ol | [2] |

| Synonyms | 2-Heptafluoropropoxy-2,3,3,3-tetrafluoropropan-1-ol, 1H,1H-Perfluoro(2-methyl-3-oxahexan-1-ol) | [2] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Reduction of HFPO-DA Ester

The most direct conceptual pathway involves a two-step process starting from the commercially available HFPO-DA.

Step 1: Esterification of HFPO-DA

HFPO-DA can be converted to its methyl or ethyl ester through Fischer esterification. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the alcohol on the protonated carbonyl group of the carboxylic acid. The use of an excess of the alcohol can drive the equilibrium towards the ester product. Some studies have noted that perfluorinated carboxylic acids can undergo methyl esterification in anhydrous acidic methanol.[3]

Step 2: Reduction of the Ester to the Primary Alcohol

The resulting ester can then be reduced to the primary alcohol, this compound. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran) are typically employed for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester.

A detailed, step-by-step experimental protocol for this proposed synthesis is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA)

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

Part A: Esterification of HFPO-DA

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve HFPO-DA (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

Part B: Reduction to the Alcohol

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

Suspend LiAlH₄ (e.g., 1.5-2 equivalents) in anhydrous diethyl ether.

-

Dissolve the crude methyl ester from Part A in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the LiAlH₄ suspension to 0°C using an ice bath.

-

Add the ester solution dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for a few hours to ensure complete reduction.

-

Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washes, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude alcohol by distillation or column chromatography to yield this compound.

Caption: Inferred toxicological pathways for the target alcohol.

Environmental Fate and Persistence

Per- and polyfluoroalkyl substances (PFAS), including HFPO-DA, are often referred to as "forever chemicals" due to their extreme persistence in the environment. [4]The C-F bond is exceptionally strong, making these compounds resistant to degradation. It is highly probable that this compound shares this characteristic of high environmental persistence.

Analytical Methodologies

The detection and quantification of this compound would likely employ similar analytical techniques used for other PFAS compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for the analysis of PFAS in various matrices. [5]For the target alcohol, reversed-phase liquid chromatography coupled with tandem mass spectrometry (MS/MS) using an electrospray ionization (ESI) source in negative ion mode would be the method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS could also be a viable analytical technique, potentially after derivatization of the hydroxyl group to improve its chromatographic behavior.

Analytical Protocol Outline: LC-MS/MS for the Determination of this compound in Water

1. Sample Preparation:

-

Solid-phase extraction (SPE) is a common pre-concentration and clean-up step for water samples. A weak anion exchange (WAX) SPE cartridge would be suitable.

-

Elute the analyte from the SPE cartridge with a suitable solvent, such as methanol with a small percentage of ammonium hydroxide.

2. LC Separation:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of water and methanol, both modified with a small amount of a buffering agent like ammonium acetate.

3. MS/MS Detection:

-

Operate the mass spectrometer in negative ion mode using ESI.

-

Optimize the precursor ion (e.g., [M-H]⁻) and product ions for selected reaction monitoring (SRM) to ensure high selectivity and sensitivity.

Conclusion

This compound is a highly fluorinated alcohol with potential applications in specialized fields, particularly as a synthetic building block. While direct data on its synthesis, toxicology, and environmental fate are limited, a strong inferential case can be built from the extensive research on its carboxylic acid analog, HFPO-DA (GenX). Researchers and drug development professionals working with this compound should exercise caution, assuming a toxicological and environmental profile similar to that of HFPO-DA, and employ robust analytical methods for its detection and quantification. Further research is warranted to fully elucidate the specific properties and hazards of this intriguing fluorinated molecule.

References

-

Bentel, M. J., Yu, Y., Xu, L., Kwon, H., Li, Z., Wong, B. M., Men, Y., & Liu, J. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science & Technology, 54(4), 2489–2499. [Link]

-

Bentel, M. J., Yu, Y., Xu, L., Kwon, H., Li, Z., Wong, B. M., Men, Y., & Liu, J. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure-Reactivity Relationships and Environmental Implications. Environmental Science & Technology, 54(4), 2489–2499. [Link]

-

Bentel, M. J., Yu, Y., Xu, L., Kwon, H., Li, Z., Wong, B. M., Men, Y., & Liu, J. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. ResearchGate. [Link]

-

Bentel, M. J., Yu, Y., Xu, L., Kwon, H., Li, Z., Wong, B. M., Men, Y., & Liu, J. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure-Reactivity Relationships and Environmental Implications. Illinois Experts. [Link]

-

Rupa Health. (n.d.). 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy) propanoate. Retrieved from [Link]

-

American Chemical Society. (n.d.). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. Retrieved from [Link]

-

Strynar, M. J., & Lindstrom, A. B. (2008). Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by liquid chromatography-mass spectrometry (LC-MS): review of current approaches and environmental levels. Trends in Analytical Chemistry, 27(10), 828–839. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Alcohols in Modern Chemical Synthesis. Retrieved from [Link]

-

ResearchGate. (2021). Degradation and mechanism of hexafluoropropylene oxide dimer acid by thermally activated persulfate in aqueous solutions. Chemosphere, 286(Pt 3), 131720. [Link]

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-. Substance Registry Services. Retrieved from [Link]

-

Liberatore, H. K., Smeltz, M. G., & Strynar, M. J. (2020). Solvent Suitability for HFPO-DA (“GenX” Parent Acid) in Toxicological Studies. Toxics, 8(4), 108. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol | C6H3F11O2 | CID 2774936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solvent Suitability for HFPO-DA (“GenX” Parent Acid) in Toxicological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1403238B1 - Process for producing fluorinated alcohol - Google Patents [patents.google.com]

"2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol" molecular weight

An In-Depth Technical Guide to 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Complex Fluorinated Alcohol

This compound is a highly fluorinated alcohol of interest in specialized chemical synthesis and material science. Its unique structure, combining a tetrafluoropropanol backbone with a perfluoropropoxy substituent, imparts distinct properties that are valuable in the development of advanced materials and as a sophisticated building block in organic synthesis. Understanding its molecular weight and related physicochemical parameters is foundational for its application in research and development.

This guide will provide an in-depth analysis of its molecular characteristics, supported by data from authoritative sources, to equip researchers and drug development professionals with the critical information needed for their work.

Core Molecular Attributes

A precise understanding of a compound's molecular weight and formula is paramount for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

Molecular Weight and Formula

The fundamental identifying characteristics of this compound are its molecular formula and weight.

| Attribute | Value | Source |

| Molecular Formula | C₆H₃F₁₁O₂ | PubChem[1] |

| Molecular Weight | 316.07 g/mol | PubChem[1] |

| Exact Mass | 315.99573912 Da | PubChem[1] |

The molecular formula, C₆H₃F₁₁O₂, reveals a structure rich in fluorine, which significantly influences its chemical behavior and physical properties.[1] The molecular weight of 316.07 g/mol is a critical parameter for any quantitative work involving this compound.[1]

Chemical Structure and Nomenclature

The arrangement of atoms within a molecule dictates its reactivity and interactions. The structure of this compound is key to its function.

Diagram: Chemical Structure of this compound

Caption: A generalized workflow for synthetic applications.

Experimental Step-by-Step Protocol (Hypothetical Esterification):

-

Reaction Vessel Preparation: A round-bottom flask is dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Introduction: this compound (1 equivalent) is dissolved in anhydrous dichloromethane.

-

Addition of Acylating Agent: An acid chloride (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) are added sequentially at 0°C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified time, with progress monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

-

Analysis: The final product's identity and purity are confirmed using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Conclusion and Future Outlook

This compound, with a molecular weight of 316.07 g/mol , is a highly specialized fluorinated compound. [1]Its unique structure and properties make it a valuable tool for researchers in materials science and synthetic chemistry. The data presented in this guide, grounded in authoritative sources, provides the foundational knowledge necessary for the effective and safe utilization of this compound in a laboratory setting. Further research into its applications, particularly in the development of novel polymers, surfactants, and bioactive molecules, will continue to define its role in advanced chemical sciences.

References

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Plausible Synthesis of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol

Authored by a Senior Application Scientist

Disclaimer: The following guide outlines a scientifically plausible, multi-step synthesis pathway for 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol. This pathway is proposed based on established principles of organofluorine chemistry and the known reactivity of hexafluoropropylene oxide (HFPO), as detailed in the cited literature. It is intended for an audience of researchers, scientists, and drug development professionals and should be considered a theoretical framework that may require experimental optimization.

Introduction

This compound is a highly fluorinated alcohol with potential applications in materials science, and as a building block in the synthesis of novel pharmaceuticals and agrochemicals. Its unique combination of a perfluorinated ether tail and a primary alcohol functional group imparts desirable properties such as chemical inertness, thermal stability, and unique solvency characteristics. This guide provides a detailed exploration of a feasible synthetic route to this target molecule, commencing from the readily available industrial intermediate, hexafluoropropylene oxide (HFPO).

The proposed synthesis leverages the well-documented reactivity of HFPO, particularly its susceptibility to nucleophilic ring-opening and oligomerization. The core strategy involves the controlled dimerization of HFPO to generate a key intermediate, which is subsequently functionalized to yield the desired alcohol.

Proposed Synthesis Pathway: A Mechanistic Overview

The synthesis of this compound can be envisioned as a two-step process, starting with the catalyzed dimerization of hexafluoropropylene oxide (HFPO), followed by the reduction of the resulting acyl fluoride intermediate.

Step 1: Catalyzed Dimerization of Hexafluoropropylene Oxide (HFPO)

The initial step involves the dimerization of HFPO to form perfluoro(2-methyl-3-oxahexanoyl) fluoride. This reaction is typically catalyzed by a fluoride ion source, which acts as a nucleophile to initiate the ring-opening of the epoxide.[1][2] The fluoride ion attacks the most electrophilic carbon of the HFPO ring, the internal carbon, leading to the formation of a perfluoropropoxide anion.[1] This alkoxide is a potent nucleophile and readily attacks a second molecule of HFPO, propagating the chain. In the presence of a suitable catalyst and controlled conditions, the reaction can be directed towards the formation of the dimer.[3]

Step 2: Reduction of the Acyl Fluoride Intermediate

The resulting perfluoro(2-methyl-3-oxahexanoyl) fluoride is a reactive acyl fluoride that can be selectively reduced to the corresponding primary alcohol, this compound. This transformation can be achieved using a variety of reducing agents capable of converting acyl fluorides to alcohols. The choice of reducing agent is critical to ensure that other functional groups within the molecule remain intact.

Experimental Protocols

The following protocols are proposed based on analogous reactions found in the literature and may require optimization for this specific synthesis.

Protocol 1: Synthesis of Perfluoro(2-methyl-3-oxahexanoyl) Fluoride (HFPO Dimer)

Objective: To synthesize the dimer of hexafluoropropylene oxide.

Materials:

-

Hexafluoropropylene oxide (HFPO)

-

Cesium fluoride (CsF) or another suitable fluoride source

-

Reaction vessel equipped with a stirrer, cooling system, and gas inlet

Procedure:

-

A thoroughly dried reaction vessel is charged with the aprotic polar solvent and the fluoride catalyst (e.g., CsF).

-

The vessel is cooled to a low temperature (e.g., -20°C to 0°C) to control the exothermicity of the reaction.[3]

-

Gaseous HFPO is slowly bubbled into the stirred suspension. The reaction is highly exothermic and the addition rate of HFPO should be carefully controlled to maintain the desired reaction temperature.

-

The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture.

-

Upon completion of the reaction, the catalyst can be removed by filtration.

-

The resulting crude product, primarily the HFPO dimer, can be purified by fractional distillation.

Protocol 2: Reduction of Perfluoro(2-methyl-3-oxahexanoyl) Fluoride to this compound

Objective: To reduce the acyl fluoride intermediate to the target alcohol.

Materials:

-

Perfluoro(2-methyl-3-oxahexanoyl) fluoride (from Protocol 1)

-

A suitable reducing agent (e.g., sodium borohydride in a suitable solvent, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Quenching solution (e.g., dilute acid)

-

Extraction solvent (e.g., diethyl ether)

Procedure:

-

The perfluoro(2-methyl-3-oxahexanoyl) fluoride is dissolved in an anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature (e.g., 0°C).

-

The reducing agent is added portion-wise to the stirred solution, maintaining the low temperature.

-

The reaction mixture is stirred at low temperature for a specified period, and then allowed to warm to room temperature.

-

The reaction is carefully quenched by the slow addition of a suitable quenching solution.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

The final product, this compound, can be purified by distillation or column chromatography.

Data Presentation

Table 1: Proposed Reaction Parameters

| Parameter | Step 1: HFPO Dimerization | Step 2: Reduction |

| Key Reagents | Hexafluoropropylene oxide, Cesium fluoride | Perfluoro(2-methyl-3-oxahexanoyl) fluoride, Sodium borohydride |

| Solvent | Diglyme or Tetraglyme | Tetrahydrofuran (THF) |

| Temperature | -20°C to 0°C | 0°C to Room Temperature |

| Reaction Time | 2 - 6 hours | 4 - 12 hours |

| Catalyst | Cesium Fluoride | Not applicable |

| Theoretical Yield | High (dependent on conditions) | Moderate to High |

Visualization of the Synthesis Pathway

Caption: Proposed two-step synthesis of this compound from HFPO.

Causality Behind Experimental Choices

-

Choice of Catalyst in Step 1: Fluoride ions are effective catalysts for the ring-opening of HFPO because they are good nucleophiles and can be regenerated in the catalytic cycle.[1][2] Cesium fluoride is often used due to its good solubility in aprotic polar solvents.[4][5]

-

Choice of Solvent in Step 1: Aprotic polar solvents are chosen to dissolve the fluoride catalyst and the reactants, facilitating the reaction.[3]

-

Temperature Control in Step 1: The dimerization of HFPO is exothermic. Low temperatures are necessary to control the reaction rate, prevent side reactions such as uncontrolled polymerization, and improve the selectivity for the dimer.[3]

-

Choice of Reducing Agent in Step 2: Sodium borohydride is a relatively mild reducing agent that is effective for the reduction of acyl halides to alcohols. Its use minimizes the risk of over-reduction or side reactions with the perfluorinated chain. Catalytic hydrogenation is another potential method.

Trustworthiness and Self-Validating Systems

The described protocols incorporate elements of self-validation. For instance, in Protocol 1, monitoring the reaction progress allows for adjustments to be made in real-time to optimize for the desired dimer product. In Protocol 2, the careful, portion-wise addition of the reducing agent at low temperatures is a standard practice to control the reaction and ensure safety. The purity of the final product can be rigorously assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which would validate the success of the synthesis.

References

- Chemours. Hexafluoropropylene Oxide (HFPO).

- Journal of the Chemical Society, Perkin Transactions 1.

- Wikipedia. Hexafluoropropylene oxide.

- Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides.

- Journal of Fluorine Chemistry. Decomposition reactions of hexafluoropropylene oxide (HFPO)

- ResearchGate. Typical reactions of hexafluoropropylene oxide (HFPO, 1). (a,b) Ring-opening reactions; (c) rearrangement reaction; (d)

- ResearchGate. Synthesis of high molecular weight poly(Hexafluoropropylene oxide)

- Google Patents.

- ResearchGate.

- RSC Publishing. Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs)

- ResearchGate. Anionic Polymerization of Hexafluoropropylene Oxide Using Hexafluoropropylene Oligomer.

- Books. CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs)

- Google Patents. WO2005092820A2 - Synthesis of carbon-labeled perfluoroalkyl compounds.

- PMC - NIH. Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment.

- PubMed.

- ChemicalBook. Tetrafluoro-1-propanol synthesis.

- PubChem. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol.

- Google Patents. CN106278887A - A kind of synthetic method of 2,3,3,3 tetrafluoro propionic esters.

- Google Patents. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.

- Sigma-Aldrich. 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoic acid.

- Google Patents.

- PMC - NIH. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

- Google Patents. CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid.

Sources

A Technical Guide to the Predicted Spectroscopic Profile of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol

Introduction

2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol (CAS No. 26537-88-2) is a highly fluorinated ether alcohol. Its chemical structure, featuring a perfluorinated alkoxy group attached to a tetrafluoropropanol backbone, places it within the broad class of per- and polyfluoroalkyl substances (PFAS). While detailed toxicological and environmental data are scarce, its structural similarity to other PFAS precursors makes it a compound of significant interest. Notably, recent environmental research has identified it as a potential atmospheric precursor to the formation of hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as GenX, a compound of global environmental concern.[1][2]

Molecular Formula: C₆H₃F₁₁O₂[3] Molecular Weight: 316.07 g/mol [3] Synonyms: 1H,1H-Perfluoro(2-methyl-3-oxahexan-1-ol), 2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropan-1-ol[3][4]

Molecular Structure and Spectroscopic Implications

The structure of this compound is the foundation for predicting its spectral behavior. The molecule contains a primary alcohol, an ether linkage, and extensive fluorination, all of which give rise to distinct and predictable spectroscopic signatures.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The presence of ¹H, ¹⁹F, and ¹³C nuclei allows for a comprehensive analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the methylene (-CH₂-) and hydroxyl (-OH) protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 3.9 - 4.5 | Triplet of triplets (tt) or complex multiplet | 2H | -CH₂- | The methylene protons are adjacent to a highly electronegative oxygen and a fluorinated carbon. This deshields them significantly, pushing them downfield. They will be split by the adjacent hydroxyl proton (if not exchanging) and the fluorine atom on the adjacent carbon (³JHF coupling). |

| 2.0 - 4.0 (variable) | Broad singlet (s) or triplet (t) | 1H | -OH | The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature. It may appear as a broad singlet due to hydrogen exchange or as a triplet if it couples to the adjacent -CH₂- group. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will be complex and highly informative, providing confirmation of the perfluorinated side chains. Chemical shifts are referenced to CFCl₃ (δ = 0 ppm).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| -75 to -80 | Multiplet | 1F | -O-CF(CF₃)- | This single fluorine is in a unique chemical environment, attached to a carbon bearing another fluorine, a CF₃ group, and the ether oxygen. It will show complex coupling to the CF₃ group and the perfluoropropoxy chain. |

| -80 to -85 | Singlet or narrow multiplet | 3F | -CF(CF₃)- | The CF₃ group on the propanol backbone. It is expected to be relatively upfield. |

| -80 to -85 | Triplet (t) | 3F | -CF₂CF₂CF₃ | The terminal trifluoromethyl group of the perfluoropropoxy chain. It will be split into a triplet by the adjacent CF₂ group (³JFF coupling). |

| -120 to -130 | Multiplet | 2F | -CF₂CF₂CF₃ | The central methylene fluoride group of the perfluoropropoxy chain. It will show complex splitting from the adjacent CF₃ and CF₂ groups. |

| -130 to -140 | Multiplet | 2F | -O-CF₂CF₂CF₃ | This methylene fluoride group is adjacent to the ether oxygen, which will shift it downfield relative to the other CF₂ group. It will be split by the central CF₂ group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all six carbon atoms, with characteristic splitting patterns due to one-bond and two-bond C-F coupling (¹JCF and ²JCF).

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| 60 - 70 | Triplet (t) | -CH₂OH |

| 110 - 125 | Doublet of quartets (dq) | -O-CF(CF₃)- |

| 115 - 125 | Quartet of doublets (qd) | -CF(CF₃) |

| 115 - 125 | Triplet of triplets (tt) | -O-CF₂CF₂CF₃ |

| 105 - 118 | Triplet of triplets (tt) | -CF₂CF₂CF₃ |

| 116 - 122 | Quartet of triplets (qt) | -CF₂CF₂CF₃ |

Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR spectroscopic analysis.

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the solvent's deuterium signal and perform shimming to optimize magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire spectrum with a standard pulse sequence. A relaxation delay of 2-5 seconds is recommended.

-

¹⁹F NMR: Acquire spectrum using a proton-decoupled pulse sequence.

-

¹³C NMR: Acquire spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by a strong, broad O-H stretch and intense C-F stretching absorptions.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H Stretch | Alcohol |

| 2850 - 3000 | Weak to Medium | C-H Stretch | Methylene (-CH₂-) |

| 1000 - 1350 | Very Strong | C-F Stretch | Fluoroalkane |

| 1050 - 1150 | Strong | C-O Stretch | Ether & Alcohol |

Protocol: IR Data Acquisition

-

Sample Preparation: As the compound is likely a liquid, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small drop of the sample.

-

Data Acquisition: Place the sample holder in the FTIR spectrometer. Acquire a background spectrum of the clean KBr plates or empty ATR crystal. Then, acquire the sample spectrum.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and fragmentation patterns of the molecule, which can be used for confirmation of its identity.

Predicted Molecular Ion: The molecular ion (M⁺) peak is expected at m/z 316 . However, due to the high stability of fragments resulting from C-C and C-O bond cleavage, this peak may be of very low abundance or entirely absent in an Electron Ionization (EI) spectrum.

Predicted Fragmentation Pattern: Under EI conditions, the molecule is expected to fragment in a predictable manner. The most likely cleavage points are alpha to the ether oxygen and the alcohol, leading to the loss of stable perfluorinated radicals.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

| Predicted m/z | Predicted Fragment Ion | Rationale |

| 316 | [C₆H₃F₁₁O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 299 | [C₅F₁₁O]⁺ | Loss of the hydroxymethyl radical (•CH₂OH) |

| 169 | [C₃F₇]⁺ | Cleavage of the ether C-O bond, forming the stable heptafluoropropyl cation. This is expected to be a very prominent peak. |

| 117 | [C₂F₄OH]⁺ | Cleavage of the ether C-O bond with charge retention on the alcohol-containing fragment. |

| 69 | [CF₃]⁺ | A common fragment in the mass spectra of fluorinated compounds. |

| 31 | [CH₂OH]⁺ | Alpha-cleavage at the alcohol group. |

Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid, direct infusion via a syringe pump or injection into a Gas Chromatography (GC) system coupled to the MS (GC-MS) would be ideal.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 25 to 400.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion (if present) and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

Conclusion

This technical guide provides a detailed, theory-based prediction of the NMR, IR, and Mass Spectrometry data for this compound. The extensive fluorination of the molecule is expected to result in a complex and highly characteristic ¹⁹F NMR spectrum, strong C-F absorption bands in the IR spectrum, and a distinct fragmentation pattern in the mass spectrum dominated by the formation of stable perfluorinated cations. While these predictions offer a robust starting point for the identification and characterization of this environmentally relevant compound, they must be corroborated by empirical data. The experimental protocols provided herein outline the standard methodologies for acquiring this crucial information.

References

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Young, C. J., et al. (2022). Sources and Seasonal Variations of Per- and Polyfluoroalkyl Substances (PFAS) in Surface Snow in the Arctic. Environmental Science & Technology, 56(10), 6446-6456. [Link]

-

ACS Publications. (2022). Sources and Seasonal Variations of Per- and Polyfluoroalkyl Substances (PFAS) in Surface Snow in the Arctic. Retrieved January 18, 2026, from [Link]

Sources

Navigating the Safety Landscape of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol: An In-depth Technical Guide

For researchers, scientists, and drug development professionals venturing into the use of novel fluorinated compounds, a thorough understanding of their safety profiles is paramount. This guide provides a detailed examination of the safety data for 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol, also known by its IUPAC name, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol. As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound requires careful handling and a comprehensive awareness of its potential hazards. This document serves as a critical resource, synthesizing available safety information to ensure its responsible and safe application in a laboratory setting.

Section 1: Chemical Identification and Properties

Synonyms: this compound, 1H,1H-Perfluoro(2-methyl-3-oxahexan-1-ol), 2-heptafluoropropoxy-2,3,3,3-tetrafluoropropan-1-ol[1]

Molecular Formula: C₆H₃F₁₁O₂[1]

CAS Number: 26537-88-2[1]

Molecular Weight: 316.07 g/mol [1]

Chemical Structure:

Caption: Molecular structure of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 316.07 g/mol | PubChem[1] |

| XLogP3-AA | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 13 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 315.99573912 Da | PubChem[1] |

| Monoisotopic Mass | 315.99573912 Da | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Heavy Atom Count | 19 | PubChem[1] |

| Complexity | 318 | PubChem[1] |

Section 2: Hazard Identification

Based on notifications to the ECHA C&L Inventory, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol is classified with the following hazards:[1]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

GHS Pictogram:

Signal Word: Warning[1]

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P319: Get medical help if you feel unwell.

-

P321: Specific treatment (see supplemental first aid instruction on this label).

-

P332+P317: If skin irritation occurs: Get medical help.

-

P337+P317: If eye irritation persists: Get medical help.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: First-Aid Measures

The immediate and appropriate application of first aid is critical in mitigating exposure to this chemical. The following protocols are based on the known hazards of skin, eye, and respiratory irritation.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. The speed of response is crucial to prevent serious eye damage.

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and shoes. If irritation develops and persists, seek medical attention.

-

In case of inhalation: Move the exposed individual to fresh air.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Section 4: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion of fluorinated organic compounds can produce highly toxic and corrosive gases such as hydrogen fluoride.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Section 5: Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, prevent its spread, and protect personnel.

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator if vapors are present.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Section 6: Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Section 7: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are the primary means of controlling exposure.

-

Engineering Controls: A well-ventilated laboratory with a certified chemical fume hood is essential for handling this compound.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). The breakthrough time of the glove material should be considered.

-

Respiratory Protection: If the ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Body Protection: Wear a laboratory coat.

-

Caption: A workflow diagram for selecting the appropriate Personal Protective Equipment (PPE).

Section 8: Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No specific data available.

-

Conditions to Avoid: Incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides and hydrogen fluoride.

Section 9: Toxicological and Ecological Information

Detailed toxicological and ecological data for 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol are not available in the public domain. As a member of the PFAS family, it is prudent to handle this compound with the assumption that it may have persistent and bioaccumulative properties. Further research is needed to fully characterize its toxicological and ecological profile.

Section 10: Disposal and Transport Information

-

Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.

Section 11: Conclusion

While a complete safety data sheet for this compound is not yet publicly available, the existing GHS classification provides a foundational understanding of its hazards. It is identified as a skin, eye, and respiratory irritant. Researchers and professionals in drug development must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, to mitigate the risks associated with handling this fluorinated compound. As with many novel chemicals, a cautious and informed approach is the cornerstone of safe and effective research.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2774936, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol. Retrieved from [Link]

Sources

"2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the use of this compound in various applications. While direct, quantitative solubility data for this specific molecule is not extensively available in public literature, this guide offers a predictive framework based on its physicochemical properties and by drawing parallels with structurally related fluorinated alcohols. Furthermore, a detailed experimental protocol for determining its solubility is provided to empower researchers to generate precise data for their specific needs.

Introduction to this compound

This compound is a highly fluorinated alcohol with the chemical structure depicted below. Its molecular formula is C6H3F11O2, and it has a molecular weight of approximately 316.07 g/mol [1]. The presence of a significant perfluorinated chain and a hydroxyl group gives this molecule unique properties that influence its solubility and potential applications.

Caption: Chemical structure of this compound.

Fluorinated alcohols are a class of compounds known for their distinct properties, including high polarity, strong hydrogen-bonding capabilities, and often, low nucleophilicity[2][3][4]. These characteristics make them valuable as solvents or additives in organic synthesis and for creating materials with specific properties.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound contains two key features that dictate its solubility:

-

The Hydroxyl (-OH) Group: This group is polar and capable of acting as a hydrogen bond donor and acceptor. This promotes solubility in polar, protic solvents.

-

The Perfluoroalkoxy Group (-OCF(CF3)CF2CF3): This large, electron-rich group is highly lipophobic and hydrophobic. It will preferentially interact with other fluorinated compounds or highly polar, non-protic solvents.

The interplay of these two opposing functionalities results in complex solubility behavior. Based on computed properties from PubChem, the molecule has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 13, with a calculated XLogP3-AA of 3.4, suggesting a degree of lipophilicity[1].

Predicted Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in various classes of organic solvents. These predictions are based on its chemical structure and the known properties of similar fluorinated alcohols.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. The relatively small size of these alcohols allows for effective solvation of the polar head of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Medium to High | These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group. Their high polarity can also solvate the polar regions of the molecule. |

| Fluorinated | Hexafluoroisopropanol (HFIP), Trifluoroethanol (TFE) | High | "Fluorous-fluorous" interactions are highly favorable. The solute will readily dissolve in other fluorinated solvents due to strong dispersion forces between the fluorinated chains. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Medium | The ether oxygen can act as a hydrogen bond acceptor. The overall polarity of these solvents is moderate, allowing for some interaction with both the polar and nonpolar parts of the solute. |

| Chlorinated | Dichloromethane, Chloroform | Low to Medium | These solvents are weakly polar and can engage in dipole-dipole interactions. However, they lack strong hydrogen bonding capabilities. |

| Aromatic | Toluene, Benzene | Low | These are nonpolar solvents that primarily interact through van der Waals forces. They are unlikely to effectively solvate the polar hydroxyl group. |

| Aliphatic | Hexane, Heptane | Very Low | These are nonpolar, non-polarizable solvents. There is a significant mismatch in polarity and intermolecular forces, leading to poor solubility. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method, with specific considerations for highly fluorinated compounds[5][6].

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or NMR)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation: Accurately weigh an excess amount of this compound into a tared vial. "Excess" means that undissolved solute should be visible at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure saturation is reached.

-

Phase Separation: After equilibration, visually confirm that undissolved solute remains. Centrifuge the vials at a moderate speed to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Molecular Interactions and Solubility

The solubility of this compound is a result of the balance of intermolecular forces between the solute and the solvent.

Caption: Predicted molecular interactions governing solubility.

In polar protic solvents , the dominant interaction is hydrogen bonding between the solute's hydroxyl group and the solvent molecules. This strong interaction is the primary driver of high solubility in solvents like methanol and ethanol.

With polar aprotic solvents , the solvent can act as a hydrogen bond acceptor for the solute's -OH group. While not as strong as the donor-acceptor interactions in protic solvents, this, combined with dipole-dipole interactions, still leads to significant solubility.

In nonpolar solvents , the only significant intermolecular forces are weak van der Waals or dispersion forces. These are insufficient to overcome the strong cohesive forces of the polar solute molecules, resulting in poor solubility.

Conclusion

This compound is a molecule with dual characteristics: a polar, hydrogen-bonding hydroxyl group and a large, nonpolar perfluoroalkoxy tail. This structure suggests a high degree of solubility in polar protic and fluorinated solvents, with moderate to good solubility in polar aprotic solvents and poor solubility in nonpolar solvents. The provided experimental protocol offers a robust method for researchers to quantitatively determine the solubility of this compound in their specific solvent systems, enabling its effective use in research and development.

References

- Technical Support Center: Resolving Solubility Challenges of Fluorin

- 2,2,3,3-Tetrafluoro-1-propanol - Santa Cruz Biotechnology.

- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol - PubChem.

- 2,2,3,3-Tetrafluoro-1-propanol 98 76-37-9 - Sigma-Aldrich.

- Chemical Properties of 2,2,3,3-Tetrafluoro-1-propanol (CAS 76-37-9) - Cheméo.

- Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionaliz

- Fluorinated Alcohols - Organofluorine / Alfa Chemistry.

- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic Acid | 50 µg/mL in Methanol | 1 mL.

- Experimental study of fluorite solubility in acidic solutions as a method for boron fluoride complexes studying - ResearchG

- Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry - ACS Public

- (PDF)

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

Sources

- 1. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol | C6H3F11O2 | CID 2774936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

"2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol" as a per- and polyfluoroalkyl substance (PFAS)

An In-Depth Technical Guide to 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol: A Per- and Polyfluoroalkyl Substance (PFAS)

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS RN: 26537-88-2), a complex fluorinated ether alcohol. We delve into its fundamental physicochemical properties, plausible synthetic routes, and robust analytical methodologies for its detection and quantification. This document explores its potential applications, particularly within the realms of drug development and advanced materials science, while critically examining its classification as a per- and polyfluoroalkyl substance (PFAS) and the associated environmental and toxicological considerations. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to work with and understand this unique molecule.

Introduction to a Novel Fluoroether Alcohol

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting pharmaceuticals, materials, and agrochemicals. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated acidity/basicity—are highly sought after. Within this landscape, molecules combining multiple fluorinated moieties, such as this compound, represent a frontier of chemical innovation and complexity.

Defining this compound

This compound is a structurally sophisticated molecule featuring a propanol backbone that is extensively fluorinated. Its defining characteristic is the presence of a perfluoropropoxy ether linkage at the C2 position. The systematic IUPAC name for this substance is 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-ol [1]. This precise nomenclature highlights the two key fluorinated segments: the tetrafluoropropanol core and the heptafluoropropoxy side chain.

Classification as a Per- and Polyfluoroalkyl Substance (PFAS)

This compound is unequivocally classified as a per- and polyfluoroalkyl substance (PFAS). This classification stems from its molecular structure, which aligns with the broadly accepted definition of PFAS: a substance containing at least one fully fluorinated methyl or methylene carbon atom. Specifically, the heptafluoropropoxy group (-O-CF(CF₃)CF₂CF₃) contains multiple perfluorinated carbon atoms, placing it within the PFAS family[1]. Its inclusion in prominent PFAS lists, such as those compiled by the OECD, KEMI (Swedish Chemicals Agency), and the NORMAN Network, underscores its recognition as a substance of interest within this class[1].

Physicochemical and Structural Characteristics

The functionality of this molecule is a direct result of its unique chemical and physical properties, which are dominated by its high degree of fluorination and the presence of both an ether and a hydroxyl group.

Core Molecular Properties

A summary of the key computed physicochemical properties is presented below, providing a quantitative basis for understanding its behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₁₁O₂ | PubChem[1] |

| Molecular Weight | 316.07 g/mol | PubChem[1] |

| CAS Number | 26537-88-2 | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |